BenchChemオンラインストアへようこそ!

Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate

p97 ATPase allosteric inhibition bioisostere SAR

Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate (C₁₁H₈F₃NO₂; MW 243.18) is a C-5 trifluoromethylated indole-2-carboxylate building block. The electron-withdrawing -CF₃ substituent at the indole 5-position imparts distinct physicochemical properties, including elevated lipophilicity (LogP ~2.97) and reduced aqueous solubility (~0.2 g/L at 25 °C) , which directly influence its utility as a synthetic intermediate and its pharmacological profile in target-based screening cascades.

Molecular Formula C11H8F3NO2
Molecular Weight 243.185
CAS No. 1362860-89-6
Cat. No. B2656881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
CAS1362860-89-6
Molecular FormulaC11H8F3NO2
Molecular Weight243.185
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(F)(F)F
InChIInChI=1S/C11H8F3NO2/c1-17-10(16)9-5-6-4-7(11(12,13)14)2-3-8(6)15-9/h2-5,15H,1H3
InChIKeyFXGFFFIBKZLKIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate (CAS 1362860-89-6) — Pharmacological Differentiation & Procurement Evidence Guide


Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate (C₁₁H₈F₃NO₂; MW 243.18) is a C-5 trifluoromethylated indole-2-carboxylate building block. The electron-withdrawing -CF₃ substituent at the indole 5-position imparts distinct physicochemical properties, including elevated lipophilicity (LogP ~2.97) and reduced aqueous solubility (~0.2 g/L at 25 °C) , which directly influence its utility as a synthetic intermediate and its pharmacological profile in target-based screening cascades. This compound has been explicitly characterized as the privileged C-5 -CF₃ lead structure (Compound 12) in a structure–activity relationship (SAR) study of phenyl indole p97 ATPase inhibitors [1].

Why Generic Indole-2-Carboxylate Substitution Fails: The Regioisomeric and Substituent Sensitivity Problem


Within the indole-2-carboxylate chemotype, both the position of the -CF₃ substituent (C-4 vs. C-5 vs. C-6) and its electronic nature relative to alternative substituents (-CH₃, -OCH₃, -NO₂, -SF₅, -OCF₃) produce widely divergent biochemical activities. In the p97 ATPase ADPGlo assay, the C-5 -CF₃ lead (4.7 μM) and the C-5 -NO₂ analog (0.05 μM) exhibit a >90-fold potency difference despite both being strongly electron-withdrawing, while the bioisosteric -SF₅ replacement reduces activity ~5-fold (21.5 μM) [1]. For antiviral applications, indole-2-carboxylate derivatives show narrow structure–activity relationships where the 4-alkoxy substitution pattern and the presence of an acetyl group at the amino position critically modulate both anti-influenza A potency (IC₅₀ 7.53 μmol/L for the most potent analog) and selectivity index (SI = 12.1–17.1 against Cox B3) [2]. These data demonstrate that substituting one indole-2-carboxylate variant for another — even among close regioisomers — is scientifically unsound without experimental validation of the specific substitution pattern.

Quantitative Differentiation Evidence: Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate vs. Closest Analogs


p97 ATPase Inhibition Potency: C-5 -CF₃ vs. Bioisosteric C-5 -SF₅ and C-5 -NO₂ Substituents

In the ADPGlo biochemical assay measuring inhibition of wild-type human p97 ATPase, the C-5 -CF₃ indole (compound 12, which corresponds to the methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate chemotype) exhibits an IC₅₀ of 4.7 ± 2.0 μM. Replacing the -CF₃ group with the larger and more electronegative pentafluorosulfanyl (-SF₅) bioisostere (compound 13) results in a ~4.6-fold loss of potency (IC₅₀ 21.5 ± 0.4 μM). Conversely, the C-5 -NO₂ analog (compound 23) is ~94-fold more potent (IC₅₀ 0.05 ± 0.04 μM). The -CF₃ analog occupies a distinct intermediate potency niche: weaker than -NO₂ and -CH₃, but substantially more potent than the -SF₅ replacement [1].

p97 ATPase allosteric inhibition bioisostere SAR AAA ATPase

p97 Inhibitor Potency Range: C-5 Substituent Effects Across Six Analogs (ADPGlo Assay)

A focused SAR study of six C-5 substituted indole analogs (all sharing the same phenyl indole core) in the p97 ADPGlo assay demonstrates that IC₅₀ values span from 0.05 μM (-NO₂) to 21.5 μM (-SF₅), a >400-fold range. The C-5 -CF₃ analog (4.7 μM) sits between the -OCF₃ analog (3.8 μM) and the least active -SF₅ analog (21.5 μM). The rank order of potency is: -NO₂ (0.05 μM) > -CH₃ (0.24 μM) > -OCH₃ (0.71 μM) > -OCF₃ (3.8 μM) > -CF₃ (4.7 μM) > -SF₅ (21.5 μM). Crucially, the electronically similar -SF₅ and -NO₂ groups (both strongly electron-withdrawing) produce a 430-fold difference in IC₅₀, confirming that potency is not simply a function of electronic effects [1].

p97 ATPase SAR substituent effects C-5 indole

Antiviral Scaffold Potential: Indole-2-Carboxylate Derivatives Exhibit Broad-Spectrum Anti-RNA Virus Activity with Defined SI Values

In a systematic evaluation of novel indole-2-carboxylate derivatives for broad-spectrum antiviral activity, compound 8f (an indole-2-carboxylate derivative) demonstrated a selectivity index (SI) of 17.1 against Coxsackie B3 virus, the highest in the series. Compound 14f showed potent anti-influenza A activity with an IC₅₀ of 7.53 μmol/L and the highest SI of 12.1 against influenza A. The SAR analysis established that the 4-alkoxy substituent on the indole ring was not crucial for antiviral activity, whereas acetylation of the amino group consistently reduced activity against RNA viruses [1]. While methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate was not itself tested as a final compound in this antiviral panel, it serves as the core indole-2-carboxylate building block from which 4-alkoxy-substituted antiviral derivatives (such as 8f and 14f) are constructed through further functionalization. Its -CF₃ group at C-5 is expected to confer improved metabolic stability relative to non-fluorinated or C-5 unsubstituted indole-2-carboxylate precursors [2].

broad-spectrum antiviral Coxsackie B3 influenza A selectivity index

C-5 vs. C-6 -CF₃ Regioisomerism: Physicochemical and Procurement Differentiation

Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate (CAS 1362860-89-6; C-5 -CF₃) and methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate (CAS 887360-34-1; C-6 -CF₃) are constitutional isomers with identical molecular formulae (C₁₁H₈F₃NO₂) but distinct substitution patterns on the indole ring. The C-5 position places the -CF₃ group para to the indole nitrogen and meta to the C-2 carboxylate ester, whereas the C-6 position places it meta to the nitrogen and para to the carboxylate . This positional difference directly affects: (i) the electronic distribution across the indole π-system, modulating reactivity in cross-coupling and electrophilic substitution reactions; (ii) the steric environment around the C-2 ester, influencing hydrolysis rates and further derivatization efficiency; and (iii) the molecular recognition profile in biological targets — as demonstrated in the p97 SAR study where C-5 substituent identity alone produced >400-fold IC₅₀ variation [1]. The C-5 regioisomer is specifically cited as the lead structure in p97 inhibitor development (compound 12), whereas no equivalent lead status has been reported for the C-6 isomer [1]. Commercially, the C-5 isomer is available at 98% purity from multiple suppliers (e.g., Leyan, Catalog No. 1796067), while the C-6 isomer is typically offered at 95–97% purity .

regioisomer C-5 vs. C-6 substitution physicochemical properties building block selection

Validated Application Scenarios for Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate Based on Quantitative Evidence


Reference Lead Scaffold for p97 AAA ATPase Allosteric Inhibitor Optimization

The C-5 -CF₃ indole-2-carboxylate chemotype (compound 12) is the established lead scaffold in phenyl indole-based p97 ATPase inhibitor development, with a biochemically characterized IC₅₀ of 4.7 ± 2.0 μM in the ADPGlo assay [1]. Medicinal chemistry teams optimizing p97 inhibitors for oncology or protein-homeostasis-targeted indications should use this compound as the reference standard for benchmarking new C-5 substitutions. The SAR data framework, encompassing six C-5 analogs with IC₅₀ values spanning 0.05–21.5 μM, provides a quantitative baseline against which novel analogs can be compared [1].

Metabolically Stable Building Block for Antiviral Indole-2-Carboxylate Library Synthesis

For antiviral drug discovery programs targeting RNA viruses (influenza A, Coxsackie B3), the C-5 -CF₃ indole-2-carboxylate scaffold provides a metabolically stable core for constructing 4-alkoxy-substituted derivatives. Published SAR demonstrates that indole-2-carboxylate derivatives bearing appropriate 4-alkoxy substitution achieve selectivity indices of 12.1–17.1 against influenza A and Cox B3 [1]. The -CF₃ group at C-5 is expected to confer improved resistance to oxidative metabolism relative to non-fluorinated indole-2-carboxylate precursors, a general class property of trifluoromethylated heterocycles [2]. Procurement of the C-5 -CF₃ methyl ester as the starting building block enables direct diversification at the C-4 position while retaining the metabolically privileged -CF₃ substituent.

Chromeno[3,4-b]indole Lamellarin Analog Synthesis: Topoisomerase I / DYRK1A Dual-Pharmacophore Development

The Lamellarin D analog program utilized methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate as a key intermediate in the four-step synthesis of substituted chromeno[3,4-b]indoles. One derivative from this series demonstrated strong topoisomerase I inhibitory activity comparable to camptothecin and Lamellarin D, while two other lead compounds were identified as nanomolar DYRK1A kinase inhibitors [1]. This dual-pharmacophore profile — topoisomerase I inhibition combined with DYRK1A kinase inhibition — is a direct consequence of the chromeno[3,4-b]indole scaffold constructed from the C-5 -CF₃ indole-2-carboxylate starting material. The compound thus enables access to a unique biological activity space relevant to both neurological and oncological disorders where DYRK1A is implicated [1].

C-5 -CF₃ Indole-2-Carboxylate as a Core Intermediate in Dengue Antiviral Patent Space

Recent patent literature (US Patent 12,172,959; Janssen Pharmaceuticals / KU Leuven; issued December 2024) claims mono- and di-substituted indole compounds for the prevention and treatment of dengue viral infections [1]. The indole-2-carboxylate scaffold with C-5 substitution is a central chemotype within this patent class. For industrial R&D teams pursuing anti-dengue small-molecule development, securing the C-5 -CF₃ indole-2-carboxylate methyl ester ensures access to a building block that aligns with the substitution patterns claimed in the most recent dengue antiviral patent filings. This provides strategic intellectual property positioning and synthetic tractability for hit-to-lead or lead optimization campaigns in the flavivirus antiviral space [1].

Quote Request

Request a Quote for Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.